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Compound of Interest

Compound Name:
Adamantan-1-ylmethyl-methyl-

amine hydrobromide

CAS No.: 1185301-20-5

Cat. No.: B1521656

Get Quote

Executive Summary
The adamantane cage (

) is not merely a structural novelty; it is a "lipophilic bullet" that solves critical pharmacokinetic
challenges. For drug developers, the adamantane moiety offers a predictable solution to three
common failure points in lead optimization: poor membrane permeability, rapid metabolic
clearance, and lack of target selectivity.

This guide moves beyond the historical use of amantadine to explore how the adamantane

scaffold is currently utilized to target the NMDA receptor (Neurology), MmpL3 transporters

(Infectious Disease), and the DPP-4 enzyme (Metabolic Disease). It provides the mechanistic

logic, structural data, and validated protocols necessary to deploy this pharmacophore

effectively.[1]

Part 1: The Pharmacophore – Why Adamantane?
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The utility of adamantane stems from its unique physicochemical profile.[1][2] It is a rigid,

stress-free diamondoid structure that is highly lipophilic yet bulky.

The "Lipophilic Bullet" Effect
Incorporating an adamantane group typically increases the

of a molecule by 3.0–4.0 units. Unlike flexible alkyl chains, the adamantane cage is a globular,
rigid sphere (diameter

3-4 Å).

Blood-Brain Barrier (BBB) Penetration: The high lipophilicity facilitates passive transport

across the endothelial cells of the BBB, making it ideal for CNS targets.

Metabolic Shielding: The bridgehead carbons are sterically hindered, protecting adjacent

functional groups from rapid enzymatic hydrolysis or oxidation.

Hydrophobic Pocket Filling: The cage is the perfect size to occupy hydrophobic "accessory"

pockets in enzymes (e.g., the S2 subsite of DPP-4) or to block ion channels (e.g., M2,

NMDA).
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Figure 1: The causal link between adamantane's physicochemical properties and therapeutic

outcomes.

Part 2: Established & Emerging Therapeutic
Applications
Neurology: The NMDA Receptor Antagonist (Memantine)
Mechanism: Uncompetitive, Open-Channel Block.[3][4] Unlike competitive antagonists that

block neurotransmission entirely (causing psychosis/coma), adamantane derivatives like

Memantine bind to the NMDA receptor channel only when it is excessively open.[5]

Physiological State: The channel is blocked by

.[4]

Pathological State (Alzheimer's): Excessive glutamate keeps the channel open;

is repelled;

floods the cell (Excitotoxicity).

Therapeutic Action: Memantine enters the pore.[4] It has a faster "off-rate" than high-affinity

blockers (like MK-801), allowing it to leave the channel during normal synaptic pulses but

block the prolonged activation associated with neurotoxicity [1].

Infectious Disease: Tuberculosis (SQ109)
Mechanism: MmpL3 Transporter Inhibition.[6][7][8] SQ109 is an ethylenediamine-adamantane

derivative. It targets MmpL3, a membrane protein essential for transporting trehalose

monomycolate (TMM) to the mycobacterial cell wall.[8][9]

The Adamantane Role: The adamantane moiety anchors the drug into the hydrophobic

domain of the MmpL3 channel, disrupting the proton motive force and halting cell wall

synthesis [2].

Metabolic Disease: DPP-4 Inhibition (Saxagliptin)
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Mechanism: S2 Subsite Occupancy.[10][11] Saxagliptin is used for Type 2 Diabetes.[10][12][13]

[14] The enzyme DPP-4 has a catalytic site (S1) and a hydrophobic subsite (S2).

The Adamantane Role: The 3-hydroxyadamantyl group of saxagliptin fits precisely into the

S2 hydrophobic pocket (interacting with Tyr547). This increases potency 5-10 fold compared

to inhibitors that only bind the S1 site [3].

Data Summary: Comparative Efficacy
Drug Indication Target

Adamantane
Function

Key Metric

Amantadine Influenza A M2 Channel
Steric Channel

Blocker

Memantine Alzheimer's NMDA Receptor
Uncompetitive

Antagonist (Low Affinity)

Saxagliptin Type 2 Diabetes DPP-4 Enzyme
Hydrophobic S2

Binder (High Potency)

SQ109 Tuberculosis MmpL3
Transporter

Disruptor
MIC

Part 3: Experimental Protocols
Protocol A: Synthesis of Adamantane-Amine Derivatives
(Ritter Reaction)
Context: This is the standard method for installing an adamantane group onto a nitrile-

containing scaffold to create an amide linkage, which can be hydrolyzed to an amine.

Reagents:

1-Adamantanol or 1-Bromoadamantane

Acetonitrile (Solvent & Reactant)

Concentrated Sulfuric Acid (
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)

Glacial Acetic Acid

Workflow:

Preparation: Dissolve 1-Adamantanol (10 mmol) in a mixture of Acetonitrile (50 mL) and

Glacial Acetic Acid (10 mL).

Acid Addition: Cool to 0°C. Add Conc.

(20 mmol) dropwise. Critical Step: Exothermic reaction; maintain temp <10°C to prevent
polymerization.

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

Quench: Pour reaction mixture onto crushed ice/water (200 mL).

Isolation: The N-(1-adamantyl)acetamide precipitates. Filter and wash with cold water.

Hydrolysis (Optional): To get the free amine (Amantadine analog), reflux the acetamide in

NaOH/Diethylene glycol at 200°C for 6 hours.

Protocol B: NMDA Receptor Calcium Influx Assay
(FLIPR)
Context: To validate if a new adamantane derivative acts as an NMDA antagonist (Memantine-

like profile).

Materials:

HEK293 cells stably expressing NR1/NR2B subunits.

Fluo-4 AM (Calcium indicator dye).

Glutamate & Glycine (Agonists).

Test Compounds (Adamantane derivatives).[13][15][16][17]
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Step-by-Step Workflow:

Cell Plating
(HEK293-NR1/NR2B)
poly-D-lysine plates

Dye Loading
(Fluo-4 AM, 45 min @ 37°C)

Compound Addition
(Incubate 15 min)

Stimulation
(Inject Glutamate 10µM / Glycine 10µM)

Data Acquisition
(Measure Fluorescence RFU)
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Figure 2: High-Throughput Screening workflow for NMDA antagonists.

Validation Criteria:

Positive Control: Memantine should show an

of
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.

Negative Control: Buffer only (no inhibition).

Voltage Dependence: If possible, perform patch-clamp follow-up. A true adamantane-like

uncompetitive antagonist should show better blocking at hyperpolarized potentials (–70 mV)

compared to depolarized potentials, mimicking the physiological

block.

Part 4: Emerging Horizons (Oncology)
Recent research focuses on Adamantane-Platinum hybrids and Hsp70 inhibitors.[18] Tumor

cells overexpress Heat Shock Protein 70 (Hsp70) for survival.[18] Adamantane derivatives

have been shown to disrupt the Hsp70-Bim protein-protein interaction, inducing apoptosis in

cancer cells while sparing normal cells.

Design Strategy: Use the adamantane cage to improve the solubility of platinum-based

drugs (like cisplatin) or to target the ATP-binding domain of chaperones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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